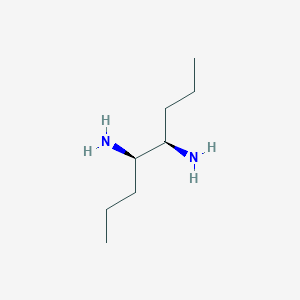

(4R,5R)-octane-4,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

(4R,5R)-octane-4,5-diamine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

NHOGRGYHBHZMIL-HTQZYQBOSA-N |

Isomeric SMILES |

CCC[C@H]([C@@H](CCC)N)N |

Canonical SMILES |

CCCC(C(CCC)N)N |

Origin of Product |

United States |

Chirality, Stereochemistry, and Conformational Analysis of 4r,5r Octane 4,5 Diamine

Absolute Configuration and Enantiomeric Purity Assessment

The precise three-dimensional structure and the enantiomeric purity of (4R,5R)-octane-4,5-diamine are critical parameters that are rigorously controlled and confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral discrimination. bohrium.comscielo.br While enantiomers are indistinguishable in an achiral environment, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to observable differences in their NMR spectra. bohrium.comscielo.brmdpi.com For amines like this compound, reacting them with a chiral derivatizing agent creates diastereomers with distinct chemical shifts. scielo.brnih.gov This allows for the determination of enantiomeric purity. nih.gov

For instance, various chiral agents, including those containing phosphorus or fluorine, have been developed for the NMR-based analysis of chiral amines. mdpi.comacs.org The formation of diastereomeric complexes with these agents can lead to significant chemical shift differences (Δδ) between the enantiomers, which can be observed in ¹H, ¹⁹F, or ³¹P NMR spectra. scielo.brmdpi.comacs.org The magnitude of these differences is crucial for accurate quantification. scielo.br Advanced NMR techniques, such as pure shift experiments, can help to resolve overlapping signals in complex spectra, further enhancing the accuracy of enantiomeric excess determination. scielo.br

Table 1: Examples of Chiral Auxiliaries for NMR Discrimination of Amines

| Chiral Auxiliary Type | Example Reagent | Principle of Discrimination | Reference |

| Chiral Solvating Agent (CSA) | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Formation of transient diastereomeric complexes | nih.gov |

| Chiral Derivatizing Agent (CDA) | Naphtho[2,3-c]furan-1,3-dione | Covalent bonding to form stable diastereomers | nih.gov |

| Chiral Solvating Agent (CSA) | (+)-BINOL | Formation of diastereomeric complexes with distinct ¹H NMR signals | scielo.br |

| Chiral Derivatizing Agent (CDA) | PCl₃ and chiral BINOL | Formation of diastereomeric phosphite (B83602) derivatives with distinct ³¹P NMR signals | mdpi.com |

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs), are the most widely used techniques for determining the enantiomeric excess (ee) of chiral compounds like this compound. libretexts.orgyakhak.org These methods rely on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. libretexts.org

For chiral amines, derivatization is often employed to enhance separation and detection. libretexts.orgnih.gov For example, amines can be reacted with agents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate before GC analysis on a chiral column. nih.gov The choice of the derivatizing agent and the CSP is crucial for achieving good resolution. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have shown high efficiency in the enantiomeric resolution of chiral amines. yakhak.org The separation can be influenced by factors such as the mobile phase composition, flow rate, and temperature. researchgate.netwisc.edu

Table 2: Chiral Chromatographic Methods for Amine Enantioseparation

| Technique | Chiral Stationary Phase (CSP) Type | Derivatization | Principle | Reference |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IE, Chiralcel OD-H) | Often derivatized with NBD | Differential interaction with CSP | yakhak.org |

| Chiral GC | Cyclodextrin-based | Trifluoroacetic anhydride or isopropyl isocyanate | Formation of diastereomeric inclusion complexes | nih.govgcms.cz |

| Chiral HPLC | Molecularly Imprinted Polymers (MIPs) | Not always required | Shape-selective recognition based on a template molecule | researchgate.net |

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. chem-soc.sithieme-connect.de This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms. chem-soc.si For chiral molecules, the anomalous scattering of X-rays by the atoms can be used to determine the absolute configuration, often expressed using the Flack parameter. chem-soc.si

In the context of diamines and their derivatives, X-ray crystallography has been instrumental in confirming the absolute configurations of chiral scaffolds and their metal complexes. researchgate.netacs.org For instance, the absolute configuration of related chiral diamine ligands has been established through the crystallographic analysis of their metal complexes. acs.org This information is vital for understanding the stereochemical outcomes of reactions catalyzed by these complexes. researchgate.netacs.org

Conformational Preferences and Stereochemical Control

The conformational flexibility of the octane (B31449) backbone in this compound plays a significant role in how it interacts with other molecules, particularly when it acts as a ligand in a metal complex. The relative orientation of the two amino groups is not fixed and can adopt different conformations. However, in the context of forming a chelate ring with a metal center, certain conformations will be favored to minimize steric strain and optimize the coordination geometry.

C2 Symmetry and its Implications for Ligand Design

This compound possesses C2 symmetry, a rotational symmetry element where the molecule is indistinguishable after a 180° rotation about a specific axis. In this case, the C2 axis passes through the midpoint of the C4-C5 bond. C2-symmetric ligands are highly valued in asymmetric catalysis because their symmetry can simplify the number of possible diastereomeric transition states, often leading to higher enantioselectivity. acs.org

The design of C2-symmetric ligands is a key strategy in the development of effective asymmetric catalysts. acs.org The C2 symmetry of the ligand creates a well-defined and predictable chiral environment around the metal center. This chiral pocket can effectively discriminate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. researchgate.netacs.org The modular nature of ligands like this compound allows for systematic modifications to the ligand structure to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance for a specific transformation. acs.org

Coordination Chemistry of 4r,5r Octane 4,5 Diamine and Its Derivatives

Ligand Design Principles for Chiral Diamines

The efficacy of a chiral ligand in inducing asymmetry in a metal-catalyzed reaction is profoundly influenced by its steric and electronic properties. These properties can be finely tuned through strategic structural modifications.

The propyl groups at the C4 and C5 positions of the (4R,5R)-octane-4,5-diamine backbone provide a distinct steric environment around the coordinating nitrogen atoms. Modifications to these alkyl chains, such as increasing their bulk or introducing functional groups, would directly impact the steric hindrance around the metal center. This, in turn, can influence the enantioselectivity of catalytic reactions by controlling the approach of the substrate to the active site.

The primary amine functionalities of this compound serve as versatile handles for its derivatization into polydentate ligands, significantly expanding its coordination capabilities.

Salen-type Ligands: One of the most common and effective ways to create tetradentate ligands from chiral diamines is through condensation with two equivalents of a salicylaldehyde (B1680747) derivative. This reaction yields a Schiff base ligand, commonly known as a Salen-type ligand. The resulting N2O2 coordination sphere is highly effective in stabilizing a wide range of transition metal ions. The substituents on the salicylaldehyde rings can be varied to further tune the steric and electronic properties of the ligand and the resulting metal complex.

Phosphine (B1218219) Ligands: Chiral diamines can also be incorporated into phosphine-containing ligands. This can be achieved through various synthetic routes, such as the reaction of the diamine with chlorophosphines. The resulting aminophosphine or phosphinamine ligands combine the properties of both soft phosphine and hard amine donors, offering unique coordination behavior and potential applications in catalysis, particularly in reactions where both hard and soft donor atoms are beneficial.

Formation of Metal Complexes

The nitrogen atoms of this compound and its derivatives possess lone pairs of electrons, making them excellent Lewis bases for coordination to a wide variety of transition metal ions.

Based on the extensive literature on analogous chiral diamines, it is anticipated that this compound and its derivatives would form stable complexes with a broad spectrum of transition metals. The specific choice of metal ion is often dictated by the intended application of the complex. For instance, palladium(II) and rhodium complexes are widely used in asymmetric catalysis, while iron(II), cobalt(II), and nickel(II) complexes are of interest for their magnetic and redox properties. Copper(I) complexes are known to be active in atom transfer radical polymerization, and platinum(II) complexes are investigated for their potential as anti-cancer agents. Titanium(II), chromium(II/III), and vanadium(IV/V) complexes, often with Salen-type ligands, are utilized in various oxidation and polymerization reactions.

The stoichiometry of the resulting metal complexes is dependent on the nature of the ligand, the metal ion, and the reaction conditions. As a bidentate ligand, this compound can form complexes with varying metal-to-ligand ratios, such as 1:1, 1:2, or 1:3. For example, with a metal ion that favors a six-coordinate octahedral geometry, a 1:3 complex, [M(diamine)3]n+, might be formed.

The coordination geometry around the metal center is determined by the coordination number of the metal and the bite angle of the chelating ligand. For square planar metals like Pd(II) and Pt(II), a 1:1 complex with the diamine is common. For octahedral metals, the coordination of one or more diamine ligands will result in a distorted octahedral geometry. When derivatized into a tetradentate Salen-type ligand, this compound typically enforces a square planar or square pyramidal geometry on the coordinated metal ion.

Table 1: Anticipated Geometries of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Probable Coordination Geometry |

|---|---|---|

| Pd(II) | Bidentate Diamine | Square Planar |

| Pt(II) | Bidentate Diamine | Square Planar |

| Ni(II) | Tetradentate Salen | Square Planar |

| Co(II) | Tetradentate Salen | Square Planar or Tetrahedral |

| Fe(II) | Bidentate Diamine | Octahedral (with other ligands) |

| Rh(I) | Bidentate Diamine | Square Planar |

For metal-Salen complexes derived from this compound, X-ray diffraction would provide critical information on the planarity of the Salen ligand, the coordination geometry of the metal ion, and any intermolecular interactions in the solid state.

Other important characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes in solution.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the N-H and other characteristic bonds.

UV-Visible Spectroscopy: This method is used to study the electronic properties of the metal complexes.

Mass Spectrometry: This technique confirms the molecular weight and composition of the complexes.

Table 2: Common Characterization Techniques for Chiral Diamine Metal Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry |

| NMR Spectroscopy | Solution structure, ligand environment |

| IR/Raman Spectroscopy | Ligand coordination, functional groups |

| UV-Visible Spectroscopy | Electronic transitions, d-d transitions |

Influence of Ligand Stereochemistry on Metal Center Properties

The specific stereochemistry of a chiral ligand, such as this compound, plays a crucial role in determining the geometric, electronic, and magnetic properties of the resulting metal complex. While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, the principles of stereochemical influence can be thoroughly understood by examining related C2-symmetric chiral diamine ligands. These ligands, characterized by a twofold rotational axis of symmetry, are instrumental in asymmetric catalysis and coordination chemistry because their rigid and well-defined chiral environment can effectively control the properties of the metal center.

The (4R,5R) configuration of octane-4,5-diamine dictates a specific three-dimensional arrangement of the two amino groups and the alkyl backbone. When this diamine chelates to a metal ion, it forms a five-membered ring. The substituents on the chiral carbons (the propyl groups in this case) are forced into specific orientations to minimize steric hindrance, leading to a puckered or twisted conformation of the chelate ring. This fixed conformation, in turn, creates a chiral pocket around the metal center.

One of the most significant impacts of a C2-symmetric chiral diamine is the induction of chirality at the metal center itself. In an octahedral complex, for instance, the coordination of three bidentate ligands can result in two non-superimposable mirror images, designated as delta (Δ) and lambda (Λ) isomers. The specific (4R,5R) stereochemistry of the diamine ligand can favor the formation of one of these isomers over the other, leading to a diastereoselective synthesis of the metal complex. This stereochemical control is a direct consequence of the steric interactions between the ligands, which makes one helical arrangement of the ligands around the metal center more energetically favorable.

The rigid chelate ring formed by this compound also influences the coordination geometry of the metal center. The bite angle of the diamine ligand (the N-M-N angle) and the bond lengths between the metal and the nitrogen atoms are affected by the steric bulk and conformational constraints of the ligand. These geometric parameters can have a profound effect on the electronic properties of the metal center. For example, distortions from an ideal octahedral or square planar geometry can alter the d-orbital splitting energies, which in turn affects the electronic spectrum (UV-Vis) and magnetic properties of the complex.

The chiral environment created by the this compound ligand can also influence the reactivity of the metal complex. In catalytic applications, the chiral pocket around the metal center can provide a "chiral fence" that directs the approach of a substrate, leading to high enantioselectivity in the formation of the product. The steric and electronic properties of the metal center, as dictated by the ligand's stereochemistry, are key to achieving this level of control.

| Property | Influence of (4R,5R)-Stereochemistry |

| Coordination Geometry | Induces a puckered five-membered chelate ring. The steric bulk of the propyl groups influences the N-M-N bite angle and can lead to distortions from ideal geometries (e.g., distorted octahedral or square planar). |

| Metal Center Chirality | Can induce a preferential formation of either the Δ or Λ isomer in octahedral complexes, leading to diastereoselectivity. |

| Electronic Properties | Alterations in coordination geometry affect the d-orbital splitting, which can be observed as shifts in the UV-Vis absorption bands. The chiral environment can also lead to distinct circular dichroism (CD) spectra. |

| Magnetic Properties | Changes in the ligand field strength and geometry can influence the spin state of the metal ion, thereby affecting the magnetic moment of the complex. |

| Reactivity | The chiral pocket around the metal center can control the binding and orientation of substrates, leading to high enantioselectivity in catalytic reactions. |

Based on a thorough review of the scientific literature, there is no available research data on the use of the specific chemical compound This compound as a chiral ligand in the asymmetric catalytic reactions outlined in the request.

While the compound is commercially available, its application and efficacy in Michael additions, asymmetric cyclopropanation, Diels-Alder reactions, Aldol (B89426) and Henry reactions, Nozaki-Hiyama-Kishi allylations, or Suzuki reactions have not been documented in published scientific studies.

It is important to note that other chiral diamines, such as those based on a cyclohexane (B81311) or a bicyclo[2.2.2]octane scaffold, are indeed widely used and have proven effective in these transformations. For instance, salen and tetrahydrosalen complexes derived from the structurally different cis-2,5-diaminobicyclo[2.2.2]octane have been successfully employed as catalysts for asymmetric Henry reactions, hetero-Diels-Alder reactions, cyclopropanation, and the Nozaki-Hiyama-Kishi reaction. nih.govresearchgate.netresearchgate.netacs.org However, these findings relate to a different molecular scaffold and cannot be attributed to the linear this compound.

Due to the strict requirement to focus solely on This compound and the absence of relevant research findings, it is not possible to generate a scientifically accurate article that adheres to the provided outline. To do so would necessitate the fabrication of data, which is impermissible.

Therefore, the requested article cannot be provided.

Applications of 4r,5r Octane 4,5 Diamine and Its Metal Complexes in Asymmetric Catalysis

Asymmetric Carbon-Carbon Bond Forming Reactions

Other Organometallic-Catalyzed Carbon-Carbon Coupling Reactions

While the primary focus of (4R,5R)-octane-4,5-diamine and its analogues in carbon-carbon bond formation has been in areas like the Henry reaction, its derivatives have shown promise in other organometallic-catalyzed coupling reactions. For instance, salen-metal complexes derived from the structurally related cis-2,5-diaminobicyclo[2.2.2]octane have been effectively employed in several carbon-carbon bond-forming reactions. researchgate.netacs.org Chromium(II) and chromium(III) complexes of a salen ligand derived from this diamine have been shown to catalyze the enantioselective Nozaki-Hiyama-Kishi allylation of aromatic aldehydes and the hetero-Diels-Alder cycloaddition to form dihydropyranones, respectively. acs.org

Furthermore, a cobalt(II)-salen complex featuring a modified bicyclooctane-salen ligand was utilized in the asymmetric cyclopropanation of 1,1-disubstituted alkenes. acs.org This catalytic system proved instrumental in an improved synthesis of a cyclopropane-containing drug candidate. acs.org The versatility of these diamine-based ligands is further highlighted by the use of a copper(I)-salen complex in asymmetric Henry ("nitroaldol") condensations. researchgate.net These examples underscore the potential of catalysts derived from chiral diamine scaffolds in a range of organometallic-catalyzed carbon-carbon coupling reactions. Transition metal-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds, and iron complexes, in particular, are gaining traction due to their low cost and toxicity. acgpubs.org

Asymmetric Hydrogenation and Reduction Reactions

Metal complexes of this compound and its analogues have proven to be highly effective catalysts for the asymmetric hydrogenation and reduction of various prochiral substrates.

The asymmetric hydrogenation of prochiral substrates, such as alkenes and enamides, is a critical transformation in organic synthesis. Chiral diamine derivatives play a crucial role in the development of highly selective catalysts for these reactions. For example, rhodium and cobalt complexes bearing chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of prochiral enamides. uit.no The mechanism of these reactions often involves the formation of a metal-enamide complex, followed by the rate- and selectivity-determining addition of hydrogen. uit.no

A novel approach to the asymmetric hydrogenation of allylamines utilizes a reversible reaction with carbon dioxide to minimize side reactions. nih.gov This method has shown that with the right choice of catalyst and base, high conversions and enantioselectivities can be achieved. nih.gov The synthesis of chiral β2-amino acids has also been accomplished through the homogeneous asymmetric hydrogenation of prochiral β-substituted α-aminomethylacrylates using rhodium catalysts with various chiral phosphine ligands. researchgate.net

| Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| (R,R)-iPrDuPhos)Co complexes | Prochiral enamides | Catalyst resting state is the cobalt-enamide complex; H2 addition is rate- and selectivity-determining. | uit.no |

| Rh(I) catalysts with CO2 and base | Allylamines | CO2 suppresses side reactions, leading to high conversion and up to 82% ee. | nih.gov |

| Rhodium catalysts with chiral phosphine ligands | β-substituted α-aminomethylacrylates | Achieved up to 99% ee for the synthesis of chiral β2-amino acids. | researchgate.net |

The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of asymmetric synthesis. wikipedia.org Catalysts derived from chiral diamines, including analogues of this compound, are instrumental in this field. Ruthenium complexes containing both a chiral diphosphine and a chiral 1,2-diamine ligand are highly effective for the hydrogenation of a wide range of ketones. nih.gov The mechanism is believed to proceed through a six-membered pericyclic transition state, which accounts for the high efficiency and selectivity. nih.gov

The combination of different chiral ligands allows for the fine-tuning of the catalyst's chiral environment to suit specific substrates. nih.gov For instance, the hydrogenation of 1-tetralones was significantly improved by using a chiral 1,4-diamine instead of a 1,2-diamine. nih.gov This highlights the modularity and tunability of these catalytic systems. The reduction of carbonyl compounds is a frequently used reaction in the chemical industry. researchgate.net

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Key Feature | Reference |

|---|---|---|---|---|

| RuCl2[(S)-tolbinap][(R)-iphan] | 5-methoxy-1-tetralone | 98% | Use of a chiral 1,4-diamine improves selectivity. | nih.gov |

| RuBr2(S,S)-xylskewphos | 3-quinuclidinone | 88% (purified to >99%) | High catalyst efficiency and operational simplicity for large-scale synthesis. | nih.gov |

| MsDPEN–Cp*Ir complex | 4-chromanone | 99% | Effective for asymmetric hydrogenation of aromatic heterocyclic ketones. | nih.gov |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.orgle.ac.uk Ruthenium and iridium complexes with chiral diamine ligands are prominent catalysts in this area. nih.gov For example, Ru(II) complexes with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) are highly effective for the transfer hydrogenation of ketones. nih.gov

Bifunctional Cp*Ir(III) complexes derived from primary benzylic amines have been shown to be powerful catalysts for the transfer hydrogenation of atmospheric CO2 to formate. rsc.org This reaction proceeds via the reduction of bicarbonate intermediates. rsc.org Manganese-based catalysts have also emerged as a sustainable option for the ATH of ketones, with some complexes achieving excellent enantioselectivities. le.ac.uk

Asymmetric Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

Chiral diamine scaffolds have been successfully incorporated into ligands for asymmetric oxidation reactions, including epoxidation and dihydroxylation. The Sharpless asymmetric dihydroxylation, a landmark reaction in organic synthesis, utilizes chiral quinine (B1679958) ligands to direct the stereochemical outcome of the dihydroxylation of alkenes with osmium tetroxide. wikipedia.org This reaction is highly reliable for a broad range of alkenes and proceeds with high enantioselectivity. wikipedia.org

In the realm of asymmetric epoxidation, ruthenium(IV) porphyrin complexes bearing chiral auxiliaries have demonstrated high catalytic activity. nih.gov These catalysts can effectively epoxidize various alkenes with good to excellent enantioselectivities. nih.gov For instance, a D4-symmetric chiral dichlororuthenium(IV) porphyrin complex has been used for the asymmetric epoxidation of styrene (B11656) and other conjugated alkenes, achieving high turnovers and enantiomeric excesses. nih.gov The development of catalytic methods for epoxidation is crucial for producing key intermediates for pharmaceuticals and polymers. bath.ac.uk

Chiral Organocatalysis Utilizing Diamine Scaffolds

Chiral diamines and their derivatives are not only effective as ligands in metal-catalyzed reactions but also serve as powerful organocatalysts. nih.gov The rigid bicyclic framework of compounds like cis-2,5-diaminobicyclo[2.2.2]octane provides a well-defined chiral environment for catalyzing a variety of transformations. researchgate.netnih.gov

For example, tripeptides containing the constrained bicyclic β-amino acid 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been used as covalent organocatalysts in the aldol (B89426) reaction, affording the products with high enantioselectivity. nih.gov Furthermore, the derivative 1,2-diaminobicyclo[2.2.2]octane (DABO) has been used to create new chiral ligands that are efficient in copper-catalyzed asymmetric Henry reactions. nih.gov The development of chiral auxiliaries based on prolinol has also been a successful strategy in asymmetric alkylation reactions. iranchembook.ir

Enantioselectivity and Diastereoselectivity in Catalytic Systems

The fundamental premise of using a chiral ligand like this compound in complex with a metal center is to create a chiral catalytic environment. This environment is designed to differentiate between the two enantiomeric transition states of a prochiral substrate, leading to an excess of one enantiomeric product. Similarly, in reactions that can form diastereomers, the chiral catalyst aims to favor the formation of one diastereomer over the others.

Factors Influencing Stereochemical Outcome

While specific studies on this compound are scarce, the stereochemical outcome of reactions catalyzed by similar chiral diamine-metal complexes is generally influenced by a combination of factors:

Structure of the Ligand: The inherent chirality of the this compound backbone is the primary source of stereochemical induction. The spatial arrangement of the substituents on the chiral carbons creates a specific three-dimensional pocket around the metal center.

Nature of the Metal Center: The choice of the metal (e.g., rhodium, ruthenium, copper, palladium) is crucial as it dictates the geometry of the complex and the nature of the metal-substrate interaction.

Substrate Properties: The steric and electronic properties of the reacting substrate play a significant role. A good "match" between the substrate and the chiral catalyst is necessary for high stereoselectivity.

Reaction Conditions: Parameters such as temperature, solvent, pressure, and the presence of additives can significantly impact both the activity and the stereoselectivity of the catalyst. Lower temperatures often lead to higher enantioselectivities due to the increased difference in the free energies of the diastereomeric transition states.

Without specific research data for this compound, a quantitative analysis of these factors is not possible.

Chiral Amplification and Kinetic Resolution

Chiral Amplification: This phenomenon, also known as a nonlinear effect, occurs when the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral catalyst. This can be particularly important when using catalysts that are not enantiopomerically pure. There are no specific studies found that report chiral amplification using this compound.

Kinetic Resolution: In a kinetic resolution, a chiral catalyst reacts at different rates with the two enantiomers of a racemic substrate, allowing for the separation of the enantiomers. A successful kinetic resolution requires a significant difference in the reaction rates for the two enantiomers. While chiral diamines are known to be effective ligands in kinetic resolution, for instance in the acylation of racemic alcohols or the hydrogenation of racemic olefins, no published work was identified that specifically employs this compound for this purpose.

Mechanistic Investigations of Catalytic Processes Involving 4r,5r Octane 4,5 Diamine Ligands

Elucidation of Reaction Pathways and Catalytic Cycles

The elucidation of a reaction pathway for a catalyst featuring a (4R,5R)-octane-4,5-diamine ligand would involve a step-by-step description of the chemical transformations that occur. This begins with the activation of a precatalyst to form the active catalytic species, followed by substrate coordination, the key bond-forming or bond-breaking steps, and finally, product release and catalyst regeneration.

A proposed catalytic cycle for a hypothetical reaction, such as an asymmetric hydrogenation, would typically be constructed based on experimental evidence and computational modeling. For instance, studies on similar Ru(II)-diamine catalysts suggest a cycle might involve the reaction of a precatalyst with a base to form an active amido complex. This active species would then proceed through the catalytic loop. However, no specific catalytic cycle for a process utilizing this compound has been detailed in the available literature.

Transition State Modeling and Computational Chemistry (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for investigating reaction mechanisms at a molecular level. For a catalyst containing the this compound ligand, DFT studies would be employed to model the three-dimensional structures of reactants, intermediates, products, and most importantly, the transition states connecting them.

These calculations provide critical energetic information, helping to identify the lowest energy reaction pathway and predict the stereochemical outcome of the reaction. By comparing the activation energies of the transition states leading to different stereoisomers, researchers can rationalize the enantioselectivity observed experimentally. Modern computational methods can significantly reduce the cost and time required for these explorations. While this methodology is standard for many catalytic systems, specific DFT studies modeling transition states involving a this compound complex were not found.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Steric Interactions) in Stereocontrol

Non-covalent interactions (NCIs) between the chiral ligand, the metal center, and the substrate are fundamental to achieving high stereocontrol in asymmetric catalysis. In a complex formed with the this compound ligand, the specific three-dimensional arrangement of the octane (B31449) backbone and the orientation of the amino groups would create a distinct chiral environment.

The key to stereocontrol would be the differential stabilization of the transition states leading to the major and minor enantiomers. This is achieved through a network of subtle forces:

Hydrogen Bonding: The N-H groups of the diamine ligand can act as hydrogen bond donors, interacting with coordinating groups on the substrate to lock it into a specific orientation.

Steric Interactions: The alkyl groups of the octane backbone would create steric hindrance, disfavoring certain approaches of the substrate and thereby directing the reaction to one enantiotopic face.

CH/π Interactions: If the substrate contains aromatic rings, weak hydrogen bonds between C-H bonds on the ligand and the π-system of the substrate can provide further stabilization for a preferred geometry.

Quantitative analysis of these interactions, often performed using computational tools like Quantum Theory of Atoms in Molecules (AIM), would be necessary to fully understand the origins of stereoselectivity. However, no studies detailing the specific non-covalent interactions governing stereocontrol for this particular ligand are available.

Interception and Characterization of Reaction Intermediates

Identifying and characterizing reaction intermediates provides direct evidence for a proposed catalytic cycle. These species are often transient and highly reactive, making their detection challenging. For a catalytic system using this compound, researchers would employ a variety of advanced spectroscopic and analytical techniques to search for key intermediates.

Methods for characterization include:

NMR Spectroscopy: In-situ NMR experiments can monitor the reaction progress and identify new species as they form.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect and provide mass information for charged intermediates directly from the reaction mixture.

X-ray Crystallography: In favorable cases, a key intermediate can be crystallized and its exact solid-state structure determined, providing definitive proof of its existence and geometry.

Stoichiometric reactions are often performed to generate and isolate proposed intermediates. For example, reacting the catalyst precursor with the substrate in the absence of other reagents might allow for the isolation of a catalyst-substrate adduct. No such characterization data for intermediates involving the this compound ligand has been reported in the searched literature.

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step (RDS)—the slowest step in the catalytic cycle that acts as a bottleneck for the entire process.

To investigate a reaction catalyzed by a complex of this compound, the following experiments would be typical:

Reaction Order Determination: By systematically varying the concentration of each reactant (substrate, catalyst, etc.) and measuring the effect on the initial reaction rate, the experimental rate law can be determined. The rate law provides direct insight into which species are involved in the rate-determining step.

Kinetic Isotope Effect (KIE): By replacing an atom in the substrate with one of its heavier isotopes (e.g., hydrogen with deuterium) at a position where a bond is broken, one can determine if this bond-breaking event occurs during the RDS. A significant change in the reaction rate (a KIE > 1) suggests the bond is broken in or before the RDS.

This information is crucial for optimizing reaction conditions and for validating or refuting a proposed catalytic mechanism. No kinetic data or identification of a rate-determining step for a reaction catalyzed by a this compound complex could be located.

Chirality Transfer Mechanisms

Chirality transfer describes how the stereochemical information from the chiral this compound ligand is imprinted onto the product molecule during the reaction. The efficiency of this transfer determines the enantiomeric excess (ee) of the product.

The mechanism of chirality transfer is intrinsically linked to the transition state geometry (Section 6.2) and the non-covalent interactions that stabilize it (Section 6.3). The chiral ligand forces the substrate to adopt a specific conformation in the transition state, exposing one of its two prochiral faces to attack by the reagent. Plausible models for chirality transfer often depict the substrate binding in a way that minimizes steric clashes with the ligand's framework while maximizing stabilizing non-covalent interactions. While the principles of chirality transfer are well-established, a specific model detailing this process for the this compound ligand is not available in the scientific literature.

Advanced Applications and Future Directions

Chiral Recognition and Sensing

The development of sensors capable of distinguishing between enantiomers is a significant area of analytical chemistry. Chiral diamines are frequently employed as the chiral selector component in such systems. While specific studies on (4R,5R)-octane-4,5-diamine for this purpose are not available, its structure suggests potential utility. It could be incorporated into various sensing platforms, such as fluorescent probes or electrochemical sensors. The diamine could be functionalized to create a binding site that exhibits stereospecific interactions with a target analyte, leading to a measurable signal change upon selective binding to one enantiomer. Future research could explore the synthesis of derivatives of this compound and evaluate their enantiomeric recognition capabilities for a range of chiral molecules, including amino acids, pharmaceuticals, and agrochemicals.

Integration into Catalytic Cascades and Multi-component Reactions

Catalytic cascades and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. organic-chemistry.org Chiral diamines and their metal complexes are known to catalyze various transformations that can be integrated into such processes. researchgate.netacs.orgnih.govacs.org For instance, a catalyst derived from this compound could potentially catalyze an asymmetric step within a larger reaction sequence, thereby introducing chirality early and efficiently.

In the context of MCRs, where three or more reactants combine in a one-pot reaction, a chiral catalyst based on this compound could control the stereochemical outcome of the entire transformation. acs.org Given the interest in creating molecular diversity and complexity, future work could focus on designing MCRs where a this compound-based catalyst effectively controls the formation of multiple stereocenters.

Exploration of Novel Reaction Substrates and Transformations

The utility of a chiral catalyst is defined by the range of substrates it can transform with high stereoselectivity. While the performance of this compound in established asymmetric reactions is not documented, a logical future direction would be to screen its catalytic activity across a diverse array of substrates and reaction types. This could include the asymmetric hydrogenation of challenging substrates like sterically hindered ketones or functionalized olefins, as well as carbon-carbon bond-forming reactions. thieme-connect.de Research could also delve into novel transformations that have yet to be efficiently catalyzed by existing chiral diamines, potentially uncovering unique reactivity profiles for catalysts derived from this compound.

Design of Next-Generation Chiral Diamine Ligands

The core structure of this compound provides a foundation for the design of more sophisticated chiral ligands. The amino groups can be readily modified to introduce a wide range of functionalities, allowing for the fine-tuning of steric and electronic properties. chemrxiv.org For example, the synthesis of salen-type ligands or phosphine-diamine ligands from this compound could lead to new catalysts with enhanced activity and selectivity. chemrxiv.org Future research in this area would involve the rational design and synthesis of a library of ligands based on the this compound backbone and the evaluation of their performance in various asymmetric catalytic reactions. The goal would be to develop "privileged" ligands that are effective for a broad range of transformations. nih.gov

Computational Design and Predictive Modeling for Catalytic Performance

Computational chemistry has become an indispensable tool in the development of new catalysts. acs.orgresearchgate.net Density Functional Theory (DFT) and other modeling techniques can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. chemrxiv.org In the case of this compound, computational studies could be employed to predict its most stable conformations when complexed with various metals and to model its interaction with different substrates.

This predictive power can guide the experimental design of new catalysts and reactions. For example, computational screening could identify the most promising ligand modifications or reaction conditions before they are tested in the laboratory, thereby accelerating the discovery process. Future work could focus on building accurate computational models for catalysts derived from this compound to predict their performance in asymmetric transformations and to rationally design improved catalysts with superior enantioselectivity. acs.org

Conclusion and Outlook

Summary of Contributions of (4R,5R)-Octane-4,5-Diamine Research

While direct and extensive research specifically on this compound is not widely documented, its structural features as a C2-symmetric vicinal diamine allow for a summary of its potential and realized contributions based on analogous and well-studied chiral diamines. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals. sigmaaldrich.com The development of novel chiral diamines is crucial for expanding the toolbox of asymmetric synthesis.

The primary contribution of chiral diamines like this compound lies in their role as ligands for metal-catalyzed asymmetric reactions. These diamines can be readily converted into a variety of ligands, most notably Salen-type ligands, by condensation with salicylaldehydes. nih.gov The resulting metal complexes have demonstrated broad utility in asymmetric catalysis. nih.gov The C2 symmetry of the diamine backbone is a key feature that simplifies the stereochemical environment of the catalyst, often leading to higher enantioselectivities.

The utility of such chiral diamine-based catalysts has been demonstrated in a range of important chemical transformations. These include, but are not limited to:

Asymmetric Cyclopropanation: The transfer of a carbene to an olefin to create a cyclopropane (B1198618) ring with high stereocontrol.

Enantioselective Epoxidation: The formation of chiral epoxides from prochiral olefins, which are versatile intermediates in organic synthesis.

Asymmetric Aziridination: The synthesis of chiral aziridines, which are valuable nitrogen-containing building blocks.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. acs.org

The effectiveness of these catalytic systems is often dictated by the steric and electronic properties of the ligand, which can be fine-tuned by modifying the diamine backbone or the salicylaldehyde (B1680747) precursors. The alkyl groups on the octane (B31449) backbone of this compound, for example, would influence the solubility and steric environment of the resulting catalyst.

Below is a table summarizing the potential applications of catalysts derived from C2-symmetric diamines like this compound:

| Reaction Type | Catalyst | Significance of Chiral Diamine | Potential Outcome |

| Asymmetric Epoxidation | Chiral Salen-Manganese Complexes | Induces facial selectivity in the approach of the olefin to the metal-oxo species. | High enantiomeric excess of the resulting epoxide. |

| Asymmetric Cyclopropanation | Chiral Salen-Cobalt or -Rhodium Complexes | Controls the stereochemistry of the carbene transfer. | Enantiomerically enriched cyclopropanes. |

| Asymmetric Aziridination | Chiral Salen-Copper or -Ruthenium Complexes | Directs the stereoselective formation of the three-membered nitrogen-containing ring. | Chiral aziridines with high enantiopurity. |

| Asymmetric Michael Addition | Chiral Diamine-Metal Complexes | Creates a chiral environment around the metal center, influencing the approach of the nucleophile. | High enantioselectivity in the formation of the carbon-carbon bond. |

Remaining Challenges and Opportunities in Asymmetric Catalysis

Despite the significant progress in asymmetric catalysis, driven by the development of ligands like C2-symmetric diamines, several challenges and opportunities remain.

Challenges:

Synthesis of Novel Chiral Ligands: The synthesis of enantiomerically pure diamines can be challenging, especially for those with unique substitution patterns. sigmaaldrich.com Developing more efficient and general synthetic routes to a wider variety of chiral diamines is a continuing goal.

Catalyst Efficiency and Robustness: While many catalytic systems provide high enantioselectivity, they may lack the desired turnover numbers and frequencies for industrial applications. The development of more robust catalysts that can withstand harsher reaction conditions and exhibit higher productivity is crucial.

Substrate Scope: Many highly effective asymmetric catalysts are limited to a narrow range of substrates. A major challenge is the design of catalysts that are both highly enantioselective and broadly applicable to a wide variety of starting materials.

Sustainable Catalysis: The reliance on precious and often toxic heavy metals in many catalytic systems is a significant environmental concern. A key challenge is to develop catalysts based on more abundant and environmentally benign metals, or to move towards organocatalysis where possible. youtube.com

Opportunities:

Rational Ligand Design: Advances in computational chemistry and machine learning are creating new opportunities for the rational design of chiral ligands. chiralpedia.com These tools can help to predict the performance of a catalyst before it is synthesized, accelerating the discovery of new and more effective catalytic systems. chiralpedia.com

Biomimetic and Supramolecular Catalysis: Nature provides a rich source of inspiration for the design of new catalysts. The development of biomimetic catalysts that mimic the active sites of enzymes, and the use of supramolecular interactions to control the reaction environment, are promising areas of research. chemrxiv.org

Integration with Green Chemistry: There is a significant opportunity to develop asymmetric catalytic processes that are more environmentally friendly. This includes the use of greener solvents, renewable starting materials, and the development of recyclable catalysts. chiralpedia.com

New Catalytic Transformations: The discovery and development of new asymmetric catalytic reactions will continue to be a major driver of innovation in organic synthesis. Chiral diamine-based catalysts are well-positioned to play a key role in this endeavor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.